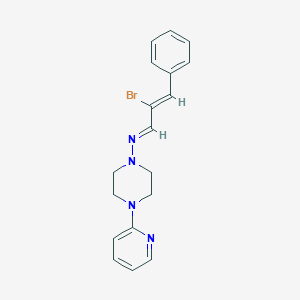

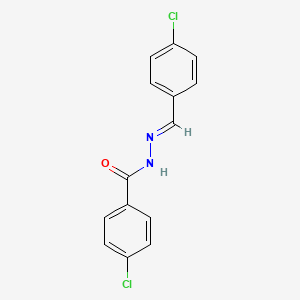

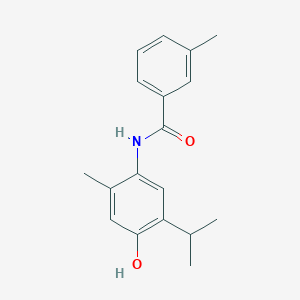

N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-pyridinyl)-1-piperazinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-pyridinyl)-1-piperazinamine, also known as BRD-9424, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties.

Scientific Research Applications

Discovery and Optimization of Inhibitors

Discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as Inhibitors

A study highlighted the identification of 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high-throughput screening, emphasizing the significance of the triazine heterocycle for potency and selectivity. This research underscores the role of specific substitutions for enhancing pharmacokinetic profiles, serving as a foundation for developing compounds with robust in vivo effects for various disease models (Thalji et al., 2013).

Synthesis and Pharmacological Activity

Synthesis of Novel Derivatives for Anticancer Activity

Research on the synthesis of novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides evaluated their in vitro anticancer activity, revealing certain compounds' selectivity toward leukemia, colon cancer, and melanoma cells. This study provides insights into the structure-activity relationships and the potential therapeutic applications of these compounds (Szafrański & Sławiński, 2015).

Mechanistic Studies and Chemical Synthesis

Stereoselective Synthesis of Pyrido- and Pyrrolo[1,2- c][1,3]oxazin-1-ones

A method for asymmetric synthesis of pyrido- and pyrrolo[1,2-c][1,3]oxazin-1-ones through nucleophilic addition-cyclization of N, O-acetal with ynamides was developed, showcasing the versatility of these frameworks for synthesizing complex molecules with excellent regio- and diastereoselectivities. This approach is critical for the preparation of functionalized molecules with potential biological applications (Han et al., 2019).

Exploration of Molecular Properties

Investigating Molecular Interactions and Properties

Studies on the hydrogen-bonding patterns in enaminones and the synthesis of ionic polymers through ring-opening copolymerization highlight the importance of molecular interactions in determining the properties of compounds and materials. These investigations shed light on the fundamental aspects of chemical structure influencing the behavior and functionality of molecules and polymers in various contexts (Balderson et al., 2007; Yamaguchi et al., 2008).

properties

IUPAC Name |

(E,Z)-2-bromo-3-phenyl-N-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-imine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN4/c19-17(14-16-6-2-1-3-7-16)15-21-23-12-10-22(11-13-23)18-8-4-5-9-20-18/h1-9,14-15H,10-13H2/b17-14-,21-15+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNNISGQTKDUIM-WANMUPLOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)N=CC(=CC3=CC=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=CC=CC=N2)/N=C/C(=C/C3=CC=CC=C3)/Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-pyridinyl)-1-piperazinamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{(3R*,4R*)-1-[3-(3-fluorophenyl)propanoyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5565562.png)

![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(3-furoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5565583.png)

![N-{(3S*,4R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5565591.png)

![1-[(4'-fluoro-2-biphenylyl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5565654.png)

![8-fluoro-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5565665.png)